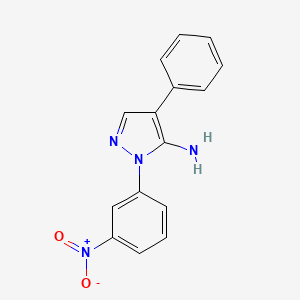

1-(3-nitrophenyl)-4-phenyl-1H-pyrazol-5-ylamine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-(3-nitrophenyl)-4-phenyl-1H-pyrazol-5-ylamine is a heterocyclic compound that contains both a pyrazole ring and a nitrophenyl group

準備方法

The synthesis of 1-(3-nitrophenyl)-4-phenyl-1H-pyrazol-5-ylamine typically involves the reaction of 3-nitrobenzaldehyde with phenylhydrazine to form the corresponding hydrazone. This intermediate is then cyclized under acidic conditions to yield the desired pyrazole derivative . Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalysts to maximize yield and purity.

化学反応の分析

1-(3-nitrophenyl)-4-phenyl-1H-pyrazol-5-ylamine can undergo various chemical reactions, including:

Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common reagents used in these reactions include nitric acid for nitration, halogens for halogenation, and hydrogen gas with a palladium catalyst for reduction. Major products formed from these reactions include nitro derivatives, amino derivatives, and halogenated compounds.

科学的研究の応用

The compound 3-methyl-1-(3-nitrophenyl)-4-phenyl-1H-pyrazol-5-ylamine, also known as 5-methyl-2-(3-nitrophenyl)-4-phenylpyrazol-3-amine, has the molecular formula C16H14N4O2 and a molecular weight of 294.31 g/mol . It is a pyrazole derivative with potential applications in various scientific fields .

Chemical Properties

- IUPAC Name: 5-methyl-2-(3-nitrophenyl)-4-phenylpyrazol-3-amine

- InChI: InChI=1S/C16H14N4O2/c1-11-15(12-6-3-2-4-7-12)16(17)19(18-11)13-8-5-9-14(10-13)20(21)22/h2-10H,17H2,1H3

- InChIKey: WLSCINFGJHRCIU-UHFFFAOYSA-N

- SMILES: CC1=NN(C(=C1C2=CC=CC=C2)N)C3=CC(=CC=C3)N+[O-]

- XLogP3-AA: 3.4

- Hydrogen Bond Donor Count: 1

- Hydrogen Bond Acceptor Count: 4

- Rotatable Bond Count: 2

- Exact Mass: 294.11167570 Da

Potential Applications

While the provided search results do not offer specific applications for 3-methyl-1-(3-nitrophenyl)-4-phenyl-1H-pyrazol-5-ylamine, they do highlight the broader applications of pyrazole derivatives:

- Antioxidant and Anti-inflammatory Properties: Pyrazole derivatives have demonstrated antioxidant and anti-inflammatory properties .

- NLO Properties: Certain pyrazole derivatives exhibit promising nonlinear optical (NLO) properties .

- Antimicrobial Activity: Some Schiff bases, which can incorporate pyrazole moieties, have shown antibacterial activity against Bacillus cereus and E. coli .

- Medicinal Chemistry: Pyrazole derivatives are used as building blocks for several potent drugs and bioactive compounds because they have a broad range of pharmacological activities .

- Anti-cancer drug: Indole derivative, 2-(5-methoxy-2-methyl-1H-indol-3-yl)-N'-[(E)-(3-nitrophenyl) methylidene] acetohydrazide (MMINA) is an example of an anti-cancer drug .

Related Research

- MMINA as a Protective Agent: MMINA treatment normalized plasma levels of biochemical enzymes . There was a significant decrease in CD4 +COX-2, STAT3, and TNF-α cell population in whole blood after MMINA dosage . MMINA downregulated the expression of various signal transduction pathways regulating the genes involved in inflammation i.e. NF-κB, STAT-3, IL-1, COX-2, iNOS, and TNF-α .

- Anti-inflammatory Action: The anti-inflammatory action shown by the MMINA in the cisplatin + MMINA group may be attributed to the reduction of COX-2, STAT3, and TNF-α .

- NF-κB Activation and Proinflammatory Genes Expression: MMINA inhibits NFκB activation and proinflammatory genes expression through overwhelming the phosphorylation of NF-κB p65 in liver, brain, kidney and heart tissues of cisplatin + MMINA group .

作用機序

The mechanism of action of 1-(3-nitrophenyl)-4-phenyl-1H-pyrazol-5-ylamine involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or interact with DNA to exert its biological effects. The exact pathways and molecular targets can vary depending on the specific application and the structure of the compound .

類似化合物との比較

1-(3-nitrophenyl)-4-phenyl-1H-pyrazol-5-ylamine can be compared with other similar compounds such as:

1-(4-nitrophenyl)-4-phenyl-1H-pyrazol-5-ylamine: Similar structure but with the nitro group in a different position.

1-(3-nitrophenyl)-4-methyl-1H-pyrazol-5-ylamine: Similar structure but with a methyl group instead of a phenyl group.

1-(3-nitrophenyl)-4-phenyl-1H-pyrazol-3-ylamine: Similar structure but with the pyrazole ring substituted at a different position .

生物活性

1-(3-nitrophenyl)-4-phenyl-1H-pyrazol-5-ylamine is a pyrazole derivative that has garnered attention for its diverse biological activities. This compound, characterized by its unique structural features, has been investigated for its potential applications in medicinal chemistry, particularly in the fields of cancer therapy and antimicrobial treatments.

The molecular formula of this compound is C16H14N4O2, with a molecular weight of 298.31 g/mol. Its structure includes a nitro group attached to a phenyl ring, which is known to influence its reactivity and biological interactions.

The biological activity of this compound can be attributed to several mechanisms:

- Reduction of Nitro Group : The nitro group can be reduced to an amino group, enhancing the compound's ability to interact with various biological targets, including enzymes and receptors.

- Inhibition of Tubulin Polymerization : Recent studies have indicated that similar pyrazole derivatives can inhibit tubulin polymerization, which is critical in cancer cell proliferation. This suggests that this compound may exert anticancer effects through this pathway .

Anticancer Activity

Research has demonstrated that derivatives of pyrazole, including this compound, exhibit significant cytotoxicity against various cancer cell lines. The following table summarizes the cytotoxic effects observed in different studies:

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| This compound | MCF-7 (Breast) | 3.60 ± 0.45 | |

| This compound | SiHa (Cervical) | 2.97 ± 0.88 | |

| This compound | PC-3 (Prostate) | Not reported |

These results indicate a promising selectivity for cancer cells over normal cells, as most compounds tested showed minimal cytotoxicity against non-cancerous HEK cells (IC50 > 50 µM).

Case Studies

A notable study focused on the design and synthesis of pyrazole derivatives that included modifications to enhance their anticancer properties. The synthesized compounds were tested for their ability to inhibit tubulin polymerization and showed varying degrees of effectiveness against different cancer cell lines, supporting the hypothesis that structural modifications can significantly influence biological activity .

特性

IUPAC Name |

2-(3-nitrophenyl)-4-phenylpyrazol-3-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N4O2/c16-15-14(11-5-2-1-3-6-11)10-17-18(15)12-7-4-8-13(9-12)19(20)21/h1-10H,16H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCZMCCQJAWHSOU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(N(N=C2)C3=CC(=CC=C3)[N+](=O)[O-])N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。